molecular formula C8H6N2O5 B12831580 5-Carbamoylpyridine-2,3-dicarboxylic acid

5-Carbamoylpyridine-2,3-dicarboxylic acid

Cat. No.: B12831580
M. Wt: 210.14 g/mol
InChI Key: KVZOMANWIFKHTR-UHFFFAOYSA-N
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Description

5-Carbamoylpyridine-2,3-dicarboxylic acid is an organic compound with a pyridine ring substituted with a carbamoyl group and two carboxylic acid groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-carbamoylpyridine-2,3-dicarboxylic acid typically involves the carboxylation of pyridine derivatives. One common method is the reaction of pyridine with carbon dioxide in the presence of a catalyst under high pressure and temperature conditions. Another approach involves the use of metal-organic frameworks to facilitate the carboxylation process .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Carbamoylpyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-carbamoylpyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C8H6N2O5

Molecular Weight

210.14 g/mol

IUPAC Name

5-carbamoylpyridine-2,3-dicarboxylic acid

InChI

InChI=1S/C8H6N2O5/c9-6(11)3-1-4(7(12)13)5(8(14)15)10-2-3/h1-2H,(H2,9,11)(H,12,13)(H,14,15)

InChI Key

KVZOMANWIFKHTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C(=O)O)C(=O)N

Origin of Product

United States

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